1,4-Bis(4-benzoylphenoxy)butane
Description
1,4-Bis(4-benzoylphenoxy)butane is a symmetrical organic compound featuring a butane backbone with two 4-benzoylphenoxy groups attached at the terminal positions.
Properties
CAS No. |
52206-95-8 |
|---|---|
Molecular Formula |
C30H26O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-[4-(4-benzoylphenoxy)butoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C30H26O4/c31-29(23-9-3-1-4-10-23)25-13-17-27(18-14-25)33-21-7-8-22-34-28-19-15-26(16-20-28)30(32)24-11-5-2-6-12-24/h1-6,9-20H,7-8,21-22H2 |
InChI Key |
DLSRJANXRDIJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related bis-substituted butane derivatives and aromatic ketones from the evidence, highlighting key differences in properties and applications.
1,4-Bis(vinyloxy)-butane (CAS 3891-33-6)
- Structure : Butane chain with terminal vinyloxy (-O-CH₂-CH₂) groups.
- Applications: Primarily used in adhesives, coatings, and high-performance polymers for automotive, electronics, and construction industries. Acts as a monomer to enhance mechanical strength and durability of polymers .
- Key Differences: Unlike 1,4-Bis(4-benzoylphenoxy)butane, the vinyloxy groups enable polymerization via radical or ionic mechanisms. The target compound’s benzoylphenoxy groups are more likely to confer UV stability or photoinitiation properties rather than direct polymerization.
1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)
- Structure: Propanone backbone with 4-bromophenyl substituents.
- Applications : Serves as a chemical reagent in organic synthesis, leveraging bromine’s reactivity for cross-coupling or substitution reactions .
- Key Differences: The bromophenyl groups enhance electrophilicity, making this compound reactive in halogen-exchange reactions. In contrast, the benzoylphenoxy groups in the target compound are less reactive but may offer superior UV absorption and thermal stability.
1,4-Bis[(2-chloroethyl)thio]butane (CAS 142868-93-7)
- Structure : Butane with sulfur-linked 2-chloroethyl groups.
- Applications : Likely associated with hazardous applications due to structural similarities to sulfur mustard agents. The chlorine and sulfur atoms contribute to high reactivity and toxicity .
- Key Differences: The target compound’s benzoylphenoxy groups lack the acute toxicity and reactive thioether bonds of this analog, positioning it for safer industrial applications.
Bis(tosyl)-1,4-butanediol
- Structure : Butanediol with tosyl (-OTs) leaving groups.
- Applications : Precursor for radiopharmaceuticals (e.g., 1-[¹⁸F]Fluoro-4-tosyloxy-butane), where tosyl groups facilitate nucleophilic substitution .
1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)-Butane-1,4-Dione
- Structure : Butanedione core with dimethoxyphenyl and methoxybenzyl substituents.
- Key Differences: The target compound’s benzoylphenoxy groups are electron-withdrawing, which could reduce electron density and alter photochemical behavior compared to methoxy-substituted analogs.
Comparative Data Table
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